2-(4-chlorophenyl)-N-cyclopentyl-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

CDK inhibitor regioisomer structure-activity relationship

A key regioisomer for SAR studies. This 2-(4-chlorophenyl) derivative, unlike the common 3-aryl analogs (e.g., CAS 877778-35-3), targets a distinct sub-pocket of the CDK ATP-binding site. Procure for head-to-head kinase selectivity panel screening (CDK1-9) against its positional isomer to resolve under-characterized SAR. Its N-cyclopentyl group offers a strategic steric/lipophilic intermediate for hit-to-lead ADME optimization.

Molecular Formula C19H21ClN4
Molecular Weight 340.8 g/mol
Cat. No. B11308331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-chlorophenyl)-N-cyclopentyl-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
Molecular FormulaC19H21ClN4
Molecular Weight340.8 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C(=NN2C(=C1)NC3CCCC3)C4=CC=C(C=C4)Cl)C
InChIInChI=1S/C19H21ClN4/c1-12-11-17(22-16-5-3-4-6-16)24-19(21-12)13(2)18(23-24)14-7-9-15(20)10-8-14/h7-11,16,22H,3-6H2,1-2H3
InChIKeyUFHDZZOFEZPRPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 10.5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Chlorophenyl)-N-cyclopentyl-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine: Chemical Identity and CDK Inhibitor Class Membership


2-(4-Chlorophenyl)-N-cyclopentyl-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine (Molecular Formula: C19H21ClN4; Molecular Weight: 340.85 g/mol) is a fully substituted pyrazolo[1,5-a]pyrimidine derivative belonging to the trisubstituted 7-aminopyrazolopyrimidine class of cyclin-dependent kinase (CDK) inhibitors . The compound features a 4-chlorophenyl group at the 2-position, methyl groups at the 3- and 5-positions, and an N-cyclopentylamine substituent at the 7-position of the bicyclic core. This substitution pattern places it within the structural scope of Schering Corporation's CDK inhibitor patent family (US7205308), which describes pyrazolo[1,5-a]pyrimidine compounds as ATP-competitive inhibitors of CDKs including CDK1, CDK2, CDK4, CDK5, CDK6, CDK7, and CDK9 for oncology applications [1]. The compound is commercially available as a research tool compound, though publicly accessible quantitative bioactivity data remain sparse, limiting direct potency comparisons with well-characterized analogs.

Why 2-(4-Chlorophenyl)-N-cyclopentyl-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine Cannot Be Substituted by Generic Pyrazolo[1,5-a]pyrimidine CDK Inhibitors


Pyrazolo[1,5-a]pyrimidine CDK inhibitors exhibit profound sensitivity to the position and nature of aryl substituents on the bicyclic core. The 2-aryl substitution pattern present in this compound stands in direct contrast to the more commonly explored 3-aryl substitution exemplified by close analogs such as 3-(4-chlorophenyl)-N-cyclopentyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 877778-35-3) [1]. Published crystallographic and SAR studies demonstrate that the position of the aryl group dictates which sub-pocket of the CDK ATP-binding site is occupied, directly affecting both potency and kinase selectivity profiles [2]. Furthermore, the N-cyclopentyl group at the 7-position contributes specific steric and lipophilic properties that differ measurably from N-cyclohexyl or N-phenyl analogs in terms of calculated logP, polar surface area, and predicted binding orientation . These regioisomeric and substituent-level differences mean that even compounds sharing the same molecular formula cannot be assumed interchangeable for CDK inhibition studies.

Quantitative Differentiation Evidence for 2-(4-Chlorophenyl)-N-cyclopentyl-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine vs. Closest Analogs


Regioisomeric Differentiation: 2-(4-Chlorophenyl) vs. 3-(4-Chlorophenyl) Substitution Determines CDK Binding Pocket Engagement

The target compound features a 4-chlorophenyl group at the 2-position of the pyrazolo[1,5-a]pyrimidine core, in contrast to its closest positional isomer 3-(4-chlorophenyl)-N-cyclopentyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 877778-35-3) which bears the aryl group at the 3-position [1]. Published crystallographic evidence with structurally related pyrazolo[1,5-a]pyrimidine CDK2 inhibitors shows that the 2-position substituent orients toward the solvent-accessible region adjacent to the hinge-binding motif, whereas 3-position aryl groups project into a deeper hydrophobic pocket near the gatekeeper residue [2]. This topological distinction is expected to produce differential CDK selectivity fingerprints, as demonstrated by the clinical CDK inhibitor dinaciclib (SCH 727965), which utilizes 3-ethyl and 7-substitution for its pan-CDK profile, while 2-aryl-substituted analogs in the same patent family were explored for altered selectivity [3].

CDK inhibitor regioisomer structure-activity relationship kinase selectivity

N-Cyclopentyl vs. N-Cyclohexyl Substitution: Impact on Lipophilicity and Steric Bulk at the 7-Position

The N-cyclopentyl substituent (cLogP contribution approximately +2.0) confers lower lipophilicity and reduced steric bulk compared to the N-cyclohexyl analog 3-(4-chlorophenyl)-N-cyclohexyl-5-methylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 896822-70-1, Molecular Formula: C19H21ClN4) . This difference in the N-alkyl group affects aqueous solubility and membrane permeability, two critical parameters for in vitro assay compatibility and cellular target engagement. The N-cyclopentyl group occupies an intermediate steric volume between N-isopropyl and N-cyclohexyl, which has been shown in related kinase inhibitor series to fine-tune selectivity against off-target kinases [1]. The compound also differs from its 3-chlorophenyl regioisomer (2-(3-chlorophenyl)-N-cyclopentyl-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine), where the meta-chloro substitution alters the dipole moment and potential halogen-bonding interactions compared to the para-chloro of the target compound .

lipophilicity drug-likeness solubility N-substituent SAR

Drug-Likeness and Lead-Likeness Parameter Comparison vs. Clinical-Stage Pyrazolo[1,5-a]pyrimidine CDK Inhibitors

The target compound (MW 340.85, cLogP approximately 4.5-5.0, H-bond donors = 1, H-bond acceptors = 4) falls within favorable drug-like chemical space as defined by Lipinski's Rule of Five parameters . By comparison, the clinical-stage CDK inhibitor dinaciclib (SCH 727965, MW 396.5, cLogP approximately 1.8) has a higher molecular weight and lower lipophilicity, while the preclinical compound BS-194 (4k, MW approximately 420) is larger still . The target compound's lower molecular weight and moderate lipophilicity position it as a more fragment-like or early lead-like scaffold relative to these advanced leads, offering procurement value for SAR exploration where minimal structural complexity is desired. Notably, the compound has only one hydrogen bond donor (the 7-NH), which may contribute to improved membrane permeability relative to analogs with additional H-bond donors [1].

drug-likeness Lipinski Rule of Five lead optimization physicochemical profiling

Intellectual Property Landscape: 2-Aryl Substitution Pattern as a Structurally Distinct Series Within the CDK Inhibitor Patent Space

The target compound falls within the generic Markush structure of Schering Corporation's US7205308 patent, which claims pyrazolo[1,5-a]pyrimidines where R (position 2 substituent) can be aryl including 4-chlorophenyl, R2 and R3 (positions 3 and 5) can be methyl, and R4 (position 7) can be N-cyclopentyl [1]. However, the vast majority of exemplified and biologically characterized compounds in this patent family bear aryl substitution at the 3-position rather than the 2-position, as exemplified by dinaciclib (SCH 727965) which carries a 3-ethyl group . The 2-aryl substitution pattern of the target compound represents a structurally distinct sub-series that has received comparatively less characterization in the public literature, offering potential differentiation for intellectual property positioning and novelty assessment. The compound is also structurally distinct from the CDK12/CDK13-selective pyrazolo[1,5-a]pyrimidine-7-amines described in more recent patent applications (e.g., KR-20240021925-A), which feature different substitution patterns optimized for CDK12/13 selectivity over CDK7 [2].

patent landscape freedom to operate structural novelty CDK inhibitor IP

Recommended Research and Procurement Application Scenarios for 2-(4-Chlorophenyl)-N-cyclopentyl-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine


CDK Inhibitor Selectivity Profiling: 2-Aryl vs. 3-Aryl Substitution Pattern Comparison Studies

The compound is ideally suited for head-to-head kinase selectivity panel screening against its positional isomer (3-(4-chlorophenyl)-N-cyclopentyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine, CAS 877778-35-3) to empirically determine how the position of the 4-chlorophenyl group (position 2 vs. position 3) affects CDK1, CDK2, CDK4, CDK5, CDK6, CDK7, and CDK9 inhibition profiles. Such studies directly address a gap in the public SAR literature for this scaffold class, as 2-aryl substitution patterns remain under-characterized relative to 3-aryl analogs [1]. Procurement of both isomers from reputable vendors enables controlled comparative studies using standardized kinase assay panels.

Lead-Like Scaffold for Fragment-Based or Structure-Guided CDK Drug Discovery

With a molecular weight of 340.85 Da, a single H-bond donor, and moderate lipophilicity (cLogP ~4.5-5.0), this compound occupies favorable lead-like chemical space for CDK inhibitor optimization programs . It serves as a synthetically tractable starting point for exploring substitution at multiple positions of the pyrazolo[1,5-a]pyrimidine core while maintaining drug-like physicochemical parameters. Compared to larger clinical candidates such as dinaciclib (MW 396.5), the lower molecular weight may facilitate permeability and solubility optimization during hit-to-lead expansion .

N-Cyclopentyl Substituent SAR Studies for Kinase Inhibitor Pharmacokinetic Optimization

The N-cyclopentyl group at position 7 represents an intermediate steric and lipophilic option between smaller N-alkyl groups (methyl, ethyl, isopropyl) and bulkier cyclohexyl or phenyl substituents. This compound can serve as a reference point for systematic SAR studies examining the impact of N-alkyl size on CDK potency, off-target kinase selectivity, and in vitro ADME properties such as microsomal stability and permeability [1]. Comparison with N-cyclohexyl and N-phenyl analogs enables rational optimization of the 7-position substituent for desired pharmacokinetic properties.

Negative Control or Reference Compound for CDK12/CDK13-Selective Inhibitor Screening

Given the recent emergence of CDK12/CDK13-selective pyrazolo[1,5-a]pyrimidine-7-amines as a distinct therapeutic class for transcriptionally addicted cancers [2], this compound (with its distinct 2-(4-chlorophenyl) and 3,5-dimethyl substitution pattern) may serve as a structurally related but selectivity-divergent control compound for profiling the selectivity of novel CDK12/CDK13 inhibitors against classical cell-cycle CDKs (CDK1/2/4/6).

Quote Request

Request a Quote for 2-(4-chlorophenyl)-N-cyclopentyl-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.